4-Fluorophenethylmagnesium bromide
Overview
Description
4-Fluorophenethylmagnesium bromide is an organometallic compound commonly used in organic synthesis. It is a type of Grignard reagent, which is a class of compounds widely utilized for forming carbon-carbon bonds. The compound is characterized by the presence of a magnesium atom bonded to a bromine atom and a 4-fluorophenethyl group. Its molecular formula is C8H8BrFMg, and it is typically used in solution form, often in tetrahydrofuran (THF) or diethyl ether .
Preparation Methods
4-Fluorophenethylmagnesium bromide is synthesized through the reaction of 4-fluorophenethyl bromide with magnesium metal in an anhydrous solvent such as THF or diethyl ether. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The general reaction is as follows:
4-Fluorophenethyl bromide+Mg→4-Fluorophenethylmagnesium bromide
The reaction conditions often involve refluxing the mixture to ensure complete reaction of the magnesium metal .
Chemical Reactions Analysis
4-Fluorophenethylmagnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: It can participate in substitution reactions with halides to form new carbon-carbon bonds.
Coupling Reactions: It can be used in cross-coupling reactions to form biaryl compounds.
Common reagents and conditions used in these reactions include anhydrous solvents like THF or diethyl ether, and the reactions are typically carried out under inert atmospheres to prevent moisture interference. Major products formed from these reactions include alcohols, biaryl compounds, and other complex organic molecules .
Scientific Research Applications
4-Fluorophenethylmagnesium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Medicine: It is used in the preparation of drug intermediates, such as those for aprepitant, an antiemetic.
Industry: It is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 4-fluorophenethylmagnesium bromide involves its role as a nucleophile in organic reactions. The magnesium atom in the compound forms a highly polarized bond with the carbon atom, making the carbon atom highly nucleophilic. This nucleophilic carbon can then attack electrophilic centers in other molecules, such as the carbonyl carbon in aldehydes and ketones, leading to the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
4-Fluorophenethylmagnesium bromide can be compared with other Grignard reagents, such as:
Phenylmagnesium bromide: Similar in reactivity but lacks the fluorine substituent, which can influence the electronic properties of the compound.
4-Methoxyphenylmagnesium bromide: Contains a methoxy group instead of a fluorine, which can lead to different reactivity and selectivity in reactions.
4-Chlorophenylmagnesium bromide: Contains a chlorine substituent, which can also affect the reactivity and selectivity of the compound
The presence of the fluorine atom in this compound makes it unique, as fluorine can significantly influence the electronic properties and reactivity of the compound, making it particularly useful in the synthesis of fluorinated organic molecules .
Properties
IUPAC Name |
magnesium;1-ethyl-4-fluorobenzene;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F.BrH.Mg/c1-2-7-3-5-8(9)6-4-7;;/h3-6H,1-2H2;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMRAHMHISABIGE-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]CC1=CC=C(C=C1)F.[Mg+2].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFMg | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.